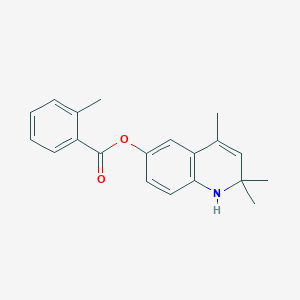
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate, also known as TDB or TAK-242, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of Toll-like receptor (TLR) inhibitors and has shown promising results in various preclinical studies.
Mechanism of Action
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of adaptor proteins, such as MyD88 and TRIF, which are necessary for downstream signaling. This results in the inhibition of NF-κB activation and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate has been shown to have anti-inflammatory effects in various preclinical models. It reduces the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and protects against sepsis, endotoxemia, and other inflammatory diseases. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate has also been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke.
Advantages and Limitations for Lab Experiments
The advantages of using 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate in lab experiments include its specificity for TLR4 signaling, its small molecular size, and its ability to penetrate cell membranes. However, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate has some limitations, including its relatively low solubility in water and its potential cytotoxicity at high concentrations.
Future Directions
There are several future directions for the research and development of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate. One potential application is in the treatment of inflammatory diseases, such as sepsis, endotoxemia, and inflammatory bowel disease. Another potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate may also have potential as a therapeutic agent in cancer, as TLR4 signaling has been implicated in tumor growth and metastasis. Further research is needed to fully understand the potential therapeutic applications of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate involves the reaction of 2,4,6-trimethylpyridine with 2-bromo-5-methylbenzoic acid in the presence of potassium carbonate and copper powder. The resulting intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate. The purity of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate can be further improved by recrystallization from ethanol.
Scientific Research Applications
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate has been extensively studied in various preclinical models for its potential therapeutic applications. It has been shown to inhibit TLR4 signaling, which plays a crucial role in the innate immune response and inflammation. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to TLR4 activation. It has also been shown to protect against sepsis, endotoxemia, and other inflammatory diseases in animal models.
properties
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-13-7-5-6-8-16(13)19(22)23-15-9-10-18-17(11-15)14(2)12-20(3,4)21-18/h5-12,21H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCWVWGOQMIFNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)NC(C=C3C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

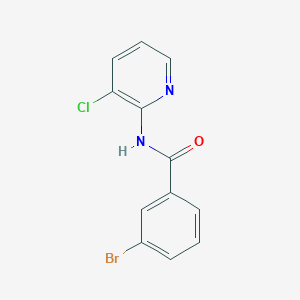
![2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5842847.png)
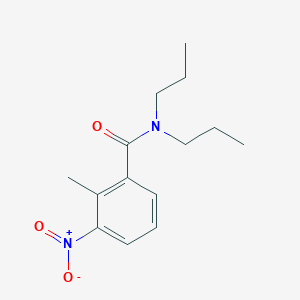
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5842858.png)
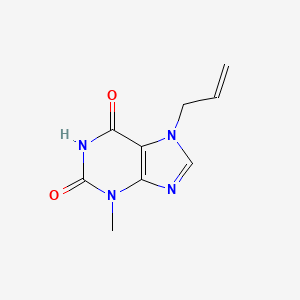
![N'-[(3-iodobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842861.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5842867.png)
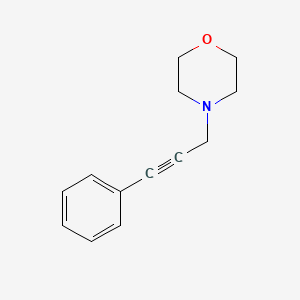
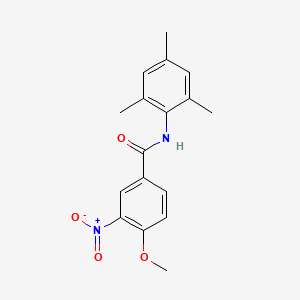
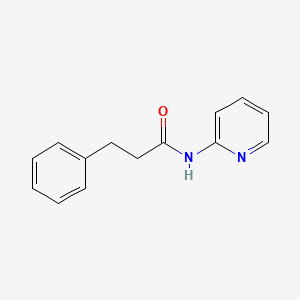
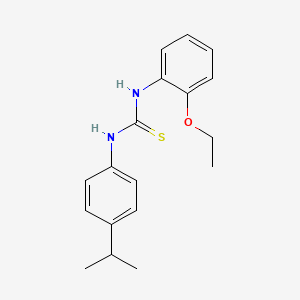
![N-(3-chloro-2-methylphenyl)-N'-[4-(diethylamino)phenyl]thiourea](/img/structure/B5842904.png)
![3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5842907.png)
![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5842928.png)